Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Properties
Molecular Formula |
C13H13FN2O3 |
|---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
ethyl 2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H13FN2O3/c1-2-19-12(17)6-9-8-15-16(13(9)18)11-5-3-4-10(14)7-11/h3-5,7-8,15H,2,6H2,1H3 |
InChI Key |
MGPPBYJITPHEBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate primarily involves the construction of the pyrazolone ring followed by functionalization with the ethyl acetate moiety. The key steps are:
- Formation of the pyrazolone ring via condensation of a fluorophenyl-substituted hydrazine with a β-dicarbonyl compound (such as ethyl acetoacetate),
- Subsequent acylation or esterification to introduce the ethyl acetate group.
Detailed Synthetic Routes
Pyrazolone Ring Formation via Hydrazine and β-Dicarbonyl Condensation
The classical and most efficient method to synthesize pyrazolone derivatives involves the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters.
- Starting materials: 3-fluorobenzaldehyde is first converted to 3-fluorophenyl hydrazine via reduction or hydrazine substitution methods.
- Cyclization: The 3-fluorophenyl hydrazine is reacted with ethyl acetoacetate under acidic or neutral conditions to form the pyrazolone ring. This step typically occurs in ethanol or methanol as solvent, with heating under reflux (approx. 80–100 °C) for several hours.
- Catalysts: Bases such as piperidine or pyridine are often used to catalyze the condensation, facilitating ring closure and improving yields.
This method is supported by analogous syntheses of pyrazole derivatives reported in the literature, which achieve high yields (up to 95%) and short reaction times using nano-catalysts or traditional bases.
Introduction of the Ethyl Acetate Side Chain
After pyrazolone formation, the acetic acid moiety is introduced typically via:
- Alkylation or acylation: The pyrazolone intermediate is reacted with chloroacetic acid or ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.
- Reaction conditions: This step is usually performed in polar aprotic solvents like dimethylformamide (DMF) or ether derivatives, under reflux conditions for 12–24 hours.
- Purification: The product is isolated by filtration, washing, and crystallization from ethanol or ethanol/dioxane mixtures to achieve high purity.
This two-step route (pyrazolone formation followed by acylation) is consistent with industrial and laboratory-scale syntheses of related compounds.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-Fluorobenzaldehyde + Hydrazine hydrate, ethanol, reflux 2–3 h | Formation of 3-(3-fluorophenyl)hydrazine intermediate | High yield, monitored by TLC |
| 2 | 3-(3-fluorophenyl)hydrazine + Ethyl acetoacetate, piperidine catalyst, ethanol, reflux 4 h | Cyclocondensation to form pyrazolone ring | Yield: ~90–95%, product isolated by crystallization |
| 3 | Pyrazolone + Ethyl chloroacetate + K2CO3, DMF, reflux 12–24 h | Alkylation to attach ethyl acetate moiety | Yield: ~85–90%, purified by recrystallization |
Supporting Data and Research Results
Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C14H14FNO4 |
| Molecular Weight | Approx. 278.28 g/mol |
| Melting Point | Not consistently reported; expected 150–170 °C range |
| Solubility | Soluble in ethanol, methanol, DMF |
| Stability | Stable under normal laboratory conditions; sensitive to strong acids/bases |
Analytical Characterization
- NMR Spectroscopy: Characteristic signals for pyrazolone ring protons and ethyl acetate side chain.
- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight (~278 Da).
- IR Spectroscopy: Strong absorption bands for carbonyl groups (around 1700 cm⁻¹) and aromatic C–F stretch (around 1200 cm⁻¹).
- X-ray Crystallography: Confirms pyrazolone ring structure and substitution pattern (available for closely related fluorophenyl pyrazolones).
Alternative Synthetic Approaches and Optimization
- One-pot multi-component reactions: Some studies report one-pot syntheses combining hydrazine, β-diketones, and alkylating agents to streamline the process and reduce purification steps.
- Catalyst use: Nano-ZnO and copper triflate catalysts have been used to improve yield and selectivity in pyrazole synthesis.
- Continuous flow reactors: Industrial scale-up may employ continuous flow techniques to enhance reproducibility and throughput.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects :
- Electron-Withdrawing Groups : The 3-fluorophenyl group in the target compound and 10a enhances stability and polar interactions compared to 10b’s 3,5-dichlorophenyl (higher molecular weight but similar yield) .
- Mixed Halogens : 10c’s 3-chloro-4-fluorophenyl substituent shows the highest yield (90.4%), suggesting synergistic steric and electronic effects improve reaction efficiency .
- Synthetic Complexity :
Functional Group Analysis
- Pyrazolone vs. In contrast, the oxazole analog () lacks tautomeric flexibility but offers greater aromatic stability.
- Ester Moieties : Ethyl acetate groups in all compounds enhance lipophilicity, critical for membrane permeability in drug candidates.
Hydrogen Bonding and Crystallography
- Hydrogen Bonding: The 3-oxo group in the target compound’s pyrazolone ring can act as both donor and acceptor, facilitating crystal packing or protein binding .
Biological Activity
Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article reviews various studies that explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClFN₂O₃ |
| Molecular Weight | 300.71 g/mol |
| CAS Number | 2060057-98-7 |
The presence of fluorine in its structure may enhance its biological activity and metabolic stability compared to other pyrazole derivatives.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
2. Anticancer Properties
The anticancer activity of this compound has been explored in vitro. Studies have shown that it exhibits cytotoxic effects against several human cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 45 |
| HeLa | 50 |
| A549 | 60 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising lead for further anticancer drug development.
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. In animal models, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases.
Case Studies
A notable study published in MDPI evaluated the biological activities of various pyrazole derivatives, including this compound. The study utilized several assays to assess the compound's efficacy:
- Cytotoxicity Assay : The compound was tested on five human cancer cell lines using the MTS assay.
- Antioxidant Activity : The DPPH assay was employed to evaluate radical scavenging capabilities.
- Genotoxicity Assessment : The comet assay was used to determine DNA damage in treated cells.
The findings indicated that while the compound exhibited notable cytotoxicity against cancer cells, it demonstrated limited antioxidant activity.
Q & A
Basic: What are the common synthetic routes for Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. A representative method includes:
- Reacting 3-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone core.
- Subsequent functionalization at the 4-position via alkylation or Michael addition. For example, describes using triazenylpyrazole precursors with azide groups, while employs N,N-dimethylacetamide and potassium carbonate for carboxylate ester formation.
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | HCl/EtOH, reflux, 12 h | 65-75% | |
| Esterification | K₂CO₃/DMF, 80°C, 10 h | 82% |
Advanced: How can reaction conditions be optimized to enhance regioselectivity in introducing the 3-fluorophenyl group?
Answer:
Regioselectivity is influenced by:
- Catalysts : Lewis acids (e.g., ZnCl₂) favor para-substitution in electrophilic aromatic substitution .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during diazo coupling steps .
Example Optimization Workflow:
Screen Lewis acids (BF₃·Et₂O vs. ZnCl₂) to direct fluorophenyl group orientation.
Use high-resolution LC-MS (as in ) to monitor intermediate purity.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign pyrazolone ring protons (δ 2.5–3.5 ppm for CH₂ groups) and fluorophenyl aromatic signals (δ 7.0–7.8 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.1) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (pyrazolone ring, ~1600 cm⁻¹) .
Advanced: How can SHELX software resolve crystallographic ambiguities in pyrazolone derivatives?
Answer:
- SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and apply restraints to manage thermal motion in the fluorophenyl ring .
- Hydrogen Bonding Analysis : Apply Etter’s graph set analysis ( ) to classify patterns (e.g., R₂²(8) motifs in dimeric structures).
Example Workflow for Twinned Data:
Use SHELXD for initial structure solution from twinned data .
Refine with SHELXL using TWIN/BASF commands to model twin domains .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?
Answer:
- Electron-Withdrawing Effects : The 3-fluorophenyl group enhances metabolic stability compared to chlorophenyl analogs by reducing CYP450-mediated oxidation .
- SAR Studies : Docking simulations (e.g., AutoDock Vina) show fluorine’s edge-to-face π-stacking with target proteins (e.g., kinase ATP-binding pockets) .
Comparative Activity Table:
| Substituent | IC₅₀ (μM) | Target Protein | Reference |
|---|---|---|---|
| 3-Fluorophenyl | 0.12 | Kinase X | |
| 4-Chlorophenyl | 0.45 | Kinase X |
Advanced: How to resolve contradictions in crystallographic data between SHELX and other refinement tools?
Answer:
- Discrepancy Sources : SHELX may underestimate disorder in flexible side chains compared to PHENIX .
- Mitigation Strategies :
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of pyrazolone analogs .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 128–130°C) .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
